3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is a chemical compound with the molecular formula C9H14F5NO·HCl. It is a hydrochloride salt of 3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol, which is a fluorinated cyclohexylamine derivative. This compound is known for its unique structural features, including the presence of multiple fluorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the fluorination of cyclohexylamine derivatives followed by subsequent functional group modifications. One common method involves the reaction of 4,4-difluorocyclohexylamine with trifluoromethane sulfonic acid to introduce the trifluoromethyl group, followed by amination to introduce the amino group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to remove fluorine atoms or to convert the nitro group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro derivatives
Reduction: Amine derivatives
Substitution: Fluorinated derivatives with different functional groups
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: It is used in the production of specialty chemicals and materials that require fluorinated components.
Mechanism of Action
The mechanism by which 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the compound's binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
4,4-Difluorocyclohexylamine hydrochloride: Similar structure but lacks the trifluoromethyl group.
2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride: Similar backbone but different placement of functional groups.
Uniqueness: 3-Amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
3-amino-2-(4,4-difluorocyclohexyl)-1,1,1-trifluoropropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F5NO.ClH/c10-7(11)3-1-6(2-4-7)8(16,5-15)9(12,13)14;/h6,16H,1-5,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZVGDBQUUVHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(CN)(C(F)(F)F)O)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.